molecular formula C19H20N4O2 B2459207 N-(3,4-dimethylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866896-20-0

N-(3,4-dimethylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2459207
CAS No.: 866896-20-0
M. Wt: 336.395
InChI Key: RIVYVWBXKSTNDJ-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 2-methoxyphenyl group at the 1-position and a 5-methyl group. The carboxamide moiety is attached to a 3,4-dimethylphenyl group.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-1-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-12-9-10-15(11-13(12)2)20-19(24)18-14(3)23(22-21-18)16-7-5-6-8-17(16)25-4/h5-11H,1-4H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVYVWBXKSTNDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities. This compound belongs to the triazole family, known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific triazole derivative, highlighting its synthesis, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C19H20N4O2
  • Molecular Weight : 336.4 g/mol
  • CAS Number : 866896-19-7

Synthesis

The synthesis of this compound involves several steps:

  • Preparation of Phenylazide : A mixture of dimethylaniline and sodium nitrite is reacted in acidic conditions to form phenylazide.
  • Formation of Triazole : The phenylazide is treated with ethyl acetoacetate in DMSO to yield the triazole compound.
  • Crystallization : The product is purified through crystallization from ethanol.

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance:

  • In vitro Studies : The compound was tested against various cancer cell lines, showing notable cytotoxic effects. The IC50 values indicate effective inhibition of cell proliferation in certain cancer types.
Cell LineIC50 (µg/mL)Reference
A431 (Human Epidermoid Carcinoma)1.98 ± 1.22
Jurkat (T-cell Leukemia)<10

These results suggest that the presence of the triazole ring and specific substituents on the phenyl groups are crucial for enhancing anticancer activity.

The mechanism by which this compound exerts its effects may involve:

  • Apoptosis Induction : The compound has been observed to promote apoptosis in cancer cells by modulating key signaling pathways.
  • Inhibition of Bcl-2 Protein : It interacts with Bcl-2 protein, which is known to regulate apoptosis, thereby enhancing cell death in malignant cells.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

  • Dimethyl Substitution : The presence of dimethyl groups on the phenyl ring significantly enhances cytotoxicity.
  • Methoxy Group Contribution : The methoxy group at the para position appears to further increase biological activity by influencing electronic properties and steric factors.

Case Studies

Several case studies highlight the efficacy of this compound:

  • Study on Human Leukemic Cells : In a study involving human leukemic T-cells, the compound exhibited selective cytotoxicity at nanomolar concentrations, demonstrating its potential as a targeted therapeutic agent .
  • Comparative Analysis with Standard Drugs : When compared with standard anticancer drugs like doxorubicin, this triazole derivative showed comparable or superior activity against specific cancer cell lines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

Compound A : N-(4-Acetamidophenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 904812-56-2)
  • Key Difference : The carboxamide group is attached to a 4-acetamidophenyl instead of 3,4-dimethylphenyl.
Compound B : 1-(2,3-Dimethylphenyl)-5-methyl-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide ()
  • Key Difference: The triazole 1-position is substituted with 2,3-dimethylphenyl, and the carboxamide is linked to a quinolin-2-yl group.
Compound C : 1-(3-Chlorophenyl)-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide ()
  • Key Difference : A 3-chlorophenyl group replaces the 2-methoxyphenyl on the triazole.
  • Implications : The electron-withdrawing chlorine atom increases electrophilicity, which could enhance reactivity in biological systems compared to the electron-donating methoxy group .

Carboxamide Substituent Variations

Compound D : N-(2,4-Dimethoxyphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 895644-28-7)
  • Key Difference : The carboxamide is attached to a 2,4-dimethoxyphenyl group.
Compound E : 1-(3,4-Dimethylphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 866866-69-5)
  • Key Difference : The carboxamide is linked to a 4-fluorophenyl group.
  • Implications : Fluorine’s electronegativity may enhance metabolic stability and bioavailability through reduced oxidative metabolism .

Structural and Property Comparison Table

Compound Name Triazole Substituent Carboxamide Substituent Molecular Weight (g/mol) Key Properties
Target Compound 2-Methoxyphenyl 3,4-Dimethylphenyl ~363 (estimated) Moderate lipophilicity, H-bond capacity
N-(4-Acetamidophenyl)-... (CAS 904812-56-2) 3,4-Dimethylphenyl 4-Acetamidophenyl 363.42 Higher polarity, improved solubility
1-(2,3-Dimethylphenyl)-... () 2,3-Dimethylphenyl Quinolin-2-yl 363.42 (estimated) Enhanced π-π interactions
1-(3-Chlorophenyl)-... () 3-Chlorophenyl 3,4-Dimethylphenyl 340.81 Increased electrophilicity
N-(2,4-Dimethoxyphenyl)-... (CAS 895644-28-7) 3,4-Dimethylphenyl 2,4-Dimethoxyphenyl ~377 (estimated) High polarity, potential solubility

Preparation Methods

Reaction Mechanism and Regioselectivity

The CuAAC approach exploits the [3+2] cycloaddition between terminal alkynes and organic azides to form 1,4-disubstituted triazoles. For this compound:

  • Azide component : 2-Azido-1-methoxybenzene (synthesized from 2-methoxyaniline via diazotization and azide substitution).
  • Alkyne component : N-(3,4-Dimethylphenyl)-5-methyl-1-propynylcarboxamide, prepared by propargylation of 3,4-dimethylaniline with methyl propiolate followed by amidation.

Reaction conditions:

  • Catalyst: CuSO₄·5H₂O (15 mol%) and sodium ascorbate (20 mol%)
  • Solvent: Ethanol/water (1:5 v/v) at 25°C for 5 hours.
  • Yield: 82–89% after silica gel chromatography (hexane/EtOAc 7:3).

Key advantage : High regioselectivity (1,4-triazole >98%) and compatibility with sensitive functional groups.

One-Pot Multicomponent Synthesis

Three-Component Reaction Protocol

This method condenses azides, amines, and diketene in a single vessel:

  • Azide : 2-Methoxyphenyl azide (1.2 eq)
  • Amine : 3,4-Dimethylaniline (1.0 eq)
  • Diketene : 1.5 eq as the methyl group source.

Optimized conditions :

  • Solvent: Anhydrous DMF at 80°C
  • Time: 2 hours under nitrogen
  • Workup: Precipitation in ice-water, filtration, and recrystallization from ethanol.
  • Yield: 76% with >95% purity (HPLC).

Mechanistic insight : Diketene acts as both acetylating agent and methyl donor, enabling simultaneous triazole ring formation and C5 methylation.

Stepwise Synthesis via Intermediate Triazole

Triazole Core Assembly

Step 1 : Cyclization of ethyl 2-(2-methoxyphenyl)hydrazine-1-carboxylate with methyl acetoacetate in HCl/EtOH yields 1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid.

Step 2 : Carboxylic acid activation using SOCl₂ forms the corresponding acid chloride.

Step 3 : Amidation with 3,4-dimethylaniline in pyridine at 0–5°C:

  • Reaction time: 4 hours
  • Yield: 68% after column chromatography.

Industrial adaptation : Continuous flow reactors reduce reaction time to 30 minutes with 85% yield.

Comparative Analysis of Methods

Parameter CuAAC Multicomponent Stepwise
Yield 89% 76% 68%
Purity >99% 95% 98%
Time 5 h 2 h 8 h
Regioselectivity 1,4 only 1,4 predominant N/A
Scalability Pilot-scale Lab-scale Industrial

Key findings :

  • CuAAC offers superior yield and selectivity but requires pre-functionalized building blocks.
  • The multicomponent method excels in atom economy but struggles with byproduct formation above 80°C.
  • Stepwise synthesis, while slower, enables modular intermediate modification for derivative libraries.

Purification and Characterization

Chromatographic Techniques

  • Flash chromatography : Hexane/EtOAc gradients (7:3 → 1:1) remove unreacted azides and dimeric byproducts.
  • Recrystallization : Ethanol/water (3:1) at −20°C enhances purity to >99%.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole-H), 7.45–6.89 (m, 6H, aromatic), 3.85 (s, 3H, OCH₃), 2.31 (s, 6H, CH₃).
  • HRMS : m/z 378.1684 [M+H]⁺ (calc. 378.1681).

Industrial-Scale Production

Continuous Flow Synthesis

Adoption of microreactor technology (Corning AFR®) improves:

  • Mixing efficiency : 10× faster than batch reactors
  • Heat transfer : Enables precise temperature control (±1°C) for exothermic amidation steps.

Economic metrics :

  • Capacity: 50 kg/day
  • Production cost: $1,200/kg (vs. $3,500/kg for batch).

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